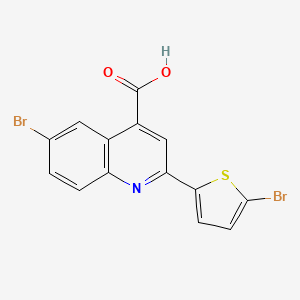
6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid
Übersicht
Beschreibung
6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid, also known as BTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTQ is a quinoline derivative, which is a class of compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to be related to its ability to interact with DNA and inhibit the activity of certain enzymes. This compound has been shown to bind to the minor groove of DNA and interfere with its replication and transcription. It has also been reported to inhibit the activity of DNA topoisomerases, which are enzymes involved in the regulation of DNA supercoiling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to their apoptosis. This compound has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, its diverse biological activities make it a useful tool for studying various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Additionally, this compound could be used as a tool for studying DNA replication and transcription, as well as the regulation of DNA supercoiling. Overall, this compound is a promising compound with diverse biological activities and potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
6-bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGRPLLZMWNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3481971.png)
![ethyl 4-(4-bromophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3481978.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide](/img/structure/B3481982.png)
![N-[4-({2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B3481988.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482002.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482010.png)
![2-(4-bromophenoxy)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B3482032.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3482034.png)
![2-(3-ethoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3482036.png)
![3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482041.png)
![1-benzyl-3'-hydroxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3482051.png)
![methyl 4,5-dimethoxy-2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3482061.png)

![N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B3482074.png)
